METHYL 5-(CYANOSULFANYL)-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZOATE
Description
METHYL 5-(CYANOSULFANYL)-2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ACETAMIDO]BENZOATE is a synthetic organic compound characterized by a benzoate ester backbone with two key substituents:
- Position 5: A cyanosulfanyl (-SCN) group, which enhances reactivity and may contribute to nucleophilic or metal-coordinating behavior.
The isoindole-1,3-dione fragment is structurally analogous to phthalimide derivatives, which are known for protease inhibition and anti-inflammatory activity .
Properties
IUPAC Name |
methyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-5-thiocyanatobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O5S/c1-27-19(26)14-8-11(28-10-20)6-7-15(14)21-16(23)9-22-17(24)12-4-2-3-5-13(12)18(22)25/h2-8H,9H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFFESQARFTAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)SC#N)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Structure and Composition
The compound features a unique structure that includes:
- Cyanosulfanyl group : Contributing to its reactivity and potential biological activity.
- Isoindole derivative : Known for various pharmacological properties.
- Benzoate moiety : Often associated with biological activities.
Molecular Formula and Weight
- Molecular Formula : CHNOS
- Molecular Weight : 364.39 g/mol
Medicinal Chemistry
Methyl 5-(cyanosulfanyl)-2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamido]benzoate has been investigated for its potential as a pharmaceutical agent. Its structural components suggest possible activities such as:
- Antitumor Activity : The isoindole structure is known for its anticancer properties. Research indicates that derivatives of isoindole can inhibit tumor growth by inducing apoptosis in cancer cells.
- Anti-inflammatory Properties : Compounds with benzoate groups often exhibit anti-inflammatory effects, making them candidates for treating inflammatory diseases.
Material Science
The compound's unique chemical structure allows it to be explored in the development of new materials. Potential applications include:
- Polymer Synthesis : The incorporation of the compound into polymer matrices could enhance thermal stability and mechanical properties.
- Nanotechnology : Its reactive groups may facilitate the synthesis of nanoparticles for drug delivery systems.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antitumor | |
| Isoindole Derivatives | Anticancer | |
| Benzoate Derivatives | Anti-inflammatory |
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated the antitumor effects of various isoindole derivatives. The findings indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Case Study 2: Polymer Applications
Research conducted by the Materials Science Institute explored the use of this compound in polymer blends. The results demonstrated that incorporating the compound improved the thermal stability of the polymers while maintaining flexibility. This property is crucial for applications in packaging and biomedical devices .
Comparison with Similar Compounds
(2R)-2-{(R)-2-(1H-Tetrazol-1-yl)acetamidomethyl}-5-[(5-Methyl-1,3,4-thiadiazol-2-ylthio)methyl]-3,6-dihydro-2H-1,3-thiazine-4-carboxylic Acid
- Core Structure : Thiazine carboxylic acid with tetrazole and thiadiazole substituents.
- Key Differences :
Methyl 2-[[2-(1-Phenyltetrazol-5-yl)sulfanylacetyl]amino]benzoate
- Core Structure : Benzoate ester with a phenyltetrazole-linked sulfanylacetyl group.
- Key Differences :
- Synthetic Utility: The sulfanylacetyl linkage is synthetically accessible via thiol-ene coupling, contrasting with the target compound’s cyanosulfanyl group, which requires cyanide-based reagents .
Functional Group Comparisons
Cyanosulfanyl vs. Thioether Groups
- Cyanosulfanyl (-SCN): Exhibits stronger electrophilicity and metal-binding capacity compared to simple thioethers (-S-). This may enhance interactions with cysteine residues in enzymatic targets.
- Thiadiazole Thioether : Found in compounds, this group contributes to π-stacking interactions but lacks the nucleophilic reactivity of -SCN .
Isoindole-1,3-dione vs. Tetrazole Moieties
- Isoindole-1,3-dione : Planar structure facilitates π-π stacking with aromatic residues in proteases or kinases.
- Tetrazole: Non-planar and metabolically stable, often used as a bioisostere for carboxylic acids .
Physicochemical and Pharmacokinetic Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for METHYL 5-(CYANOSULFANYL)-2-[...]BENZOATE, and how can reaction progress be monitored?
- Methodology : The compound can be synthesized via reductive amination or hydrazide formation. For example, hydrazine hydrate (1.2 eq) is added to a solution of the precursor in absolute ethanol under reflux for 4 hours. Reaction progress is monitored via TLC using Chloroform:Methanol (7:3) as the mobile phase. Post-reaction, the product is precipitated by pouring the mixture into ice water .
- Data Validation : Yield optimization requires adjusting stoichiometry (e.g., 1.2 eq hydrazine) and reaction time. Conflicting yields may arise from incomplete precipitation; recrystallization in ethanol improves purity .
Q. How can spectroscopic and chromatographic methods characterize this compound?
- Methodology :
- NMR : Analyze peaks for cyanosulfanyl (δ ~3.1 ppm) and isoindole-dione (δ ~7.5–8.5 ppm aromatic protons).
- HPLC : Use a C18 column with acetonitrile/water gradient to assess purity (>95% target).
- Elemental Analysis : Compare experimental vs. theoretical values (e.g., C, H, N, S, Cl) to confirm stoichiometry .
- Troubleshooting : Discrepancies in elemental analysis (e.g., sulfur content) may indicate residual solvents; repeat lyophilization .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodology :
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) based on the isoindole-dione moiety’s electron-deficient π-system.
- Machine Learning : Train models on virtual libraries to prioritize compounds with high predicted binding affinity. Validate with SPR (surface plasmon resonance) assays .
- Data Contradictions : Discrepancies between in silico predictions and experimental IC50 values may arise from solvation effects; refine models with explicit solvent simulations .
Q. What strategies assess the environmental fate and ecotoxicological impacts of this compound?
- Methodology :
- Environmental Stability : Perform hydrolysis studies at varying pH (e.g., pH 4–9) to identify degradation products via LC-MS.
- Bioaccumulation : Use OECD Test Guideline 305 to measure logP (octanol-water partition coefficient). A logP >3 suggests bioaccumulation potential .
- Ecotoxicology : Conduct Daphnia magna acute toxicity assays (48-hr LC50) and algal growth inhibition tests .
Q. How can researchers resolve contradictions in reported synthetic yields or purity?
- Methodology :
- Design of Experiments (DoE) : Use fractional factorial designs to isolate critical variables (e.g., solvent polarity, temperature).
- Analytical Cross-Validation : Compare HPLC, NMR, and HRMS data across labs to identify systematic errors (e.g., column degradation in HPLC) .
- Case Study : A yield discrepancy from 74% to 60% was traced to inconsistent ice-water precipitation times; standardizing quenching protocols resolved the issue .
Methodological Considerations Table
| Aspect | Technique | Key Parameters | Reference |
|---|---|---|---|
| Synthesis Monitoring | TLC | Chloroform:Methanol (7:3), UV visualization | |
| Purity Assessment | HPLC | C18 column, 0.1% TFA in mobile phase | |
| Environmental Persistence | Hydrolysis Studies | pH 4–9, 25°C, LC-MS analysis | |
| Computational Validation | Molecular Dynamics | Explicit solvent models (TIP3P water) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
